
Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate is a chemical compound with a molecular formula of C₉H₁₅N₃O₂ It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,4-triazole ring.
Introduction of the Propanoate Group: The propanoate group can be introduced through esterification reactions involving ethyl alcohol and the appropriate carboxylic acid derivative.
Methylation and Amination: The methyl and amino groups are introduced through alkylation and amination reactions, respectively.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the same basic steps as described above, but optimized for efficiency and yield. This might include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Used in the development of new materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole: Another triazole derivative with similar chemical properties.
1,2,4-Triazole: A closely related compound with a different arrangement of nitrogen atoms in the ring.
Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate: A compound with a similar structure but lacking the methylamino group.
Uniqueness
Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate is unique due to the presence of both the methylamino and triazole groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H16N4O2 |
|---|---|
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
ethyl 2-methyl-2-(methylamino)-3-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C9H16N4O2/c1-4-15-8(14)9(2,10-3)5-13-7-11-6-12-13/h6-7,10H,4-5H2,1-3H3 |
Clave InChI |
QLLYACBPHQXGIE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(CN1C=NC=N1)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


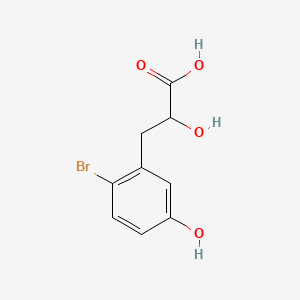
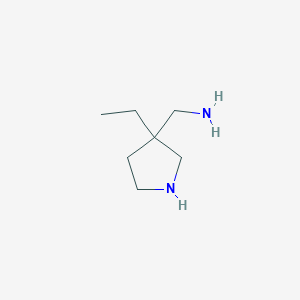
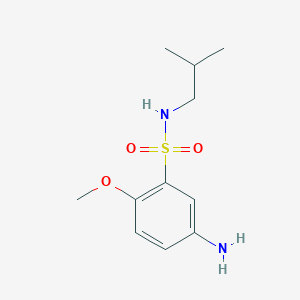
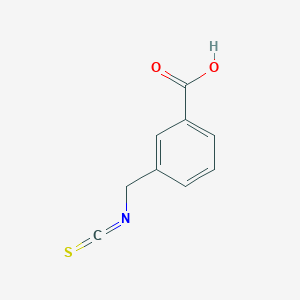


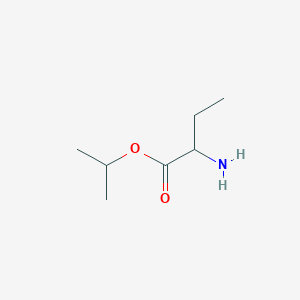
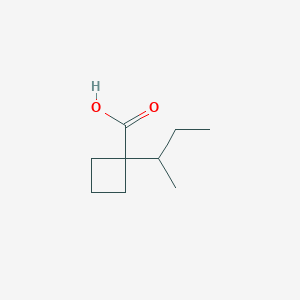

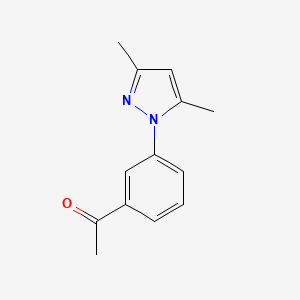
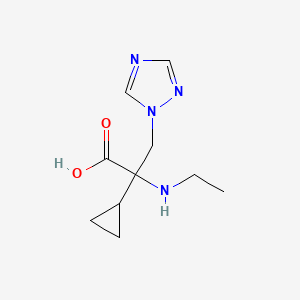
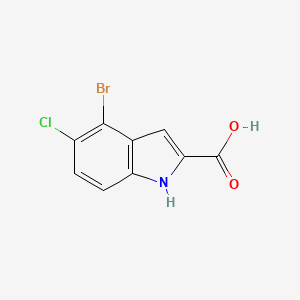
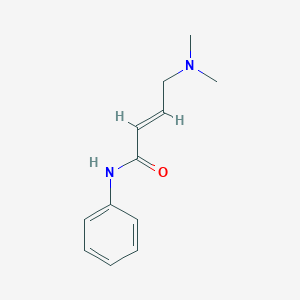
![2-[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13632617.png)
